molecular formula C7H6F3NO2 B2819698 Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 1935820-71-5

Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2819698
CAS No.: 1935820-71-5
M. Wt: 193.125
InChI Key: NCCVNNBFNLGGFZ-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position and a methyl ester group at the 3-position of the pyrrole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-5(11-3-4)7(8,9)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCVNNBFNLGGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at the 5-position enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. Key reactions include:

  • Aromatic substitution : The pyrrole ring undergoes regioselective substitution at the 2- and 4-positions. For example, bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 2-bromo derivatives .

  • Ester hydrolysis : The methyl ester group is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to form the corresponding carboxylic acid, which can further react with amines to generate amides .

Reaction TypeReagents/ConditionsProductYieldReference
BrominationNBS, DMF, 60°C2-Bromo-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid68%
Ester Hydrolysis2M NaOH, EtOH, reflux5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid85%

Cycloaddition and Annulation Reactions

The electron-deficient pyrrole core participates in cycloadditions:

  • [3+2] Cycloaddition : Reacts with diazo compounds to form fused pyrazole derivatives. For instance, treatment with ethyl diazoacetate in toluene at 80°C produces bicyclic pyrazoles .

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 2-position, enabling access to polysubstituted pyrroles .

Reaction TypeReagents/ConditionsProductYieldReference
[3+2] CycloadditionEthyl diazoacetate, toluene, 80°CEthyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrrole-3-carboxylate73%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C2-Aryl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate58–89%

Functional Group Transformations

The ester and trifluoromethyl groups enable further derivatization:

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyrrole .

  • Trifluoromethyl group reactivity : Fluorine atoms in the CF₃ group participate in halogen-exchange reactions with nucleophiles like KF/18-crown-6 in acetonitrile .

Reaction TypeReagents/ConditionsProductYieldReference
Ester ReductionLiAlH₄, THF, 0°C → RT3-(Hydroxymethyl)-5-(trifluoromethyl)-1H-pyrrole76%
Halogen ExchangeKF, 18-crown-6, MeCN, 50°C5-(Difluoromethyl)-1H-pyrrole-3-carboxylate41%

Mechanistic Insights

  • Electrophilic aromatic substitution : The trifluoromethyl group directs electrophiles to the 2- and 4-positions via resonance and inductive effects .

  • Cycloaddition pathways : Ag(I)-catalyzed reactions proceed through aza-Claisen rearrangements, forming metalloorganic intermediates before cyclization .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
The trifluoromethyl group significantly influences the biological activity of compounds. Studies indicate that this group can enhance the potency of drugs by improving their interaction with biological targets. For instance, the inclusion of a trifluoromethyl group in drug candidates has been shown to increase their efficacy against various enzymes and receptors involved in disease pathways, particularly in cancer and inflammatory diseases .

2. Mechanism of Action
The mechanism by which methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate exerts its effects often involves:

  • Inhibition of Enzymes : Compounds with similar structures have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammation pathways.
  • Interaction with Receptors : The lipophilic nature of the trifluoromethyl group allows for better penetration into cell membranes, enhancing drug delivery and efficacy .

Agrochemical Applications

The compound has potential applications in the agrochemical sector as a pesticide or herbicide. The trifluoromethyl group is known to improve the stability and effectiveness of agrochemicals against pests and diseases. Several derivatives of pyrrole have been developed for this purpose, showcasing effective pest control with reduced environmental impact .

Material Science Applications

1. Synthesis of Advanced Materials
this compound can serve as a building block for synthesizing advanced materials with tailored properties. Its unique structure allows it to be incorporated into polymers and other materials that require specific chemical characteristics, such as increased thermal stability and chemical resistance .

2. Case Studies

  • Polymer Development : Research has demonstrated that incorporating fluorinated compounds into polymer matrices can enhance their mechanical properties and thermal stability. For example, studies on fluorinated polymers indicate improved performance in harsh environments .
  • Coatings : The compound's properties make it suitable for developing protective coatings that require resistance to solvents and chemicals, thereby extending the lifespan of materials used in industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes, receptors, and other cellular components, modulating their function and leading to various therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Methyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate
  • Structural Difference : The trifluoromethyl group is at the 4-position instead of the 5-position .
  • Crystallographic Data: The crystal structure of this analog (reported in Acta Crystallographica Section E) confirms the planarity of the pyrrole ring and highlights intermolecular hydrogen bonding involving the carboxylate group, which could influence solubility and crystallization behavior .
Methyl 5-(2-Ethoxyphenyl)-1H-pyrrole-3-carboxylate
  • Structural Difference : The -CF₃ group is replaced with a 2-ethoxyphenyl substituent .
  • Synthesis Comparison :
    • This compound was synthesized via a Suzuki-Miyaura cross-coupling reaction (59% yield) followed by ester hydrolysis (41% yield) .
    • The presence of a bulky aryl group (vs. -CF₃) may reduce steric hindrance during synthesis but could lower metabolic stability due to the absence of fluorine.
3-Methyl-5-(Trifluoromethyl)pyrazole
  • Structural Difference : A pyrazole core replaces the pyrrole ring, with -CF₃ at the 5-position and a methyl group at the 3-position .
  • Physicochemical Properties :
    • Pyrazoles generally exhibit higher thermal stability than pyrroles due to aromaticity and resonance effects.
    • Commercial availability (>98% purity) suggests robust synthetic protocols, which may inform scalable routes for pyrrole analogs .
Trifluoromethyl (-CF₃) vs. Boronic Ester
  • Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate (CAS 1268619-58-4) features a boronic ester at the 5-position, enabling participation in Suzuki couplings .
    • Comparison : The -CF₃ group in the target compound precludes cross-coupling reactivity but offers enhanced stability under physiological conditions.
Ester Hydrolysis
  • Methyl 5-Bromo-3-methylfuran-2-carboxylate (CAS 2528-01-0) demonstrates that ester groups in heterocycles are susceptible to hydrolysis under basic conditions .
    • Implication : The methyl ester in the target compound may similarly hydrolyze to a carboxylic acid, a common strategy for prodrug activation.

Pharmacological Potential

While direct data for the target compound are unavailable, analogs like Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate have been investigated for cytotoxicity and antitumor activity . The -CF₃ group’s position may modulate binding affinity to enzymes or receptors, as seen in related chromen-4-one derivatives (e.g., Example 62 in ), where -CF₃ enhances target selectivity .

Biological Activity

Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are critical for interaction with biological targets. This article delves into the biological activity of this compound, summarizing key findings from various studies, including potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C₇H₆F₃N₁O₂, with a molecular weight of approximately 195.13 g/mol. The presence of the trifluoromethyl group contributes to its unique physicochemical properties, which facilitate interactions with biological molecules.

The mechanism of action for this compound primarily involves its ability to penetrate cell membranes due to its lipophilicity. This property allows it to interact with various enzymes, receptors, and cellular components, modulating their functions and leading to potential therapeutic effects. Specifically, the trifluoromethyl group enhances the compound's binding affinity to biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study demonstrated that derivatives of pyrrole compounds showed significant inhibition of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This was evidenced by IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising role in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammation and autoimmune diseases . The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent in treating inflammatory conditions.

Antimicrobial Activity

This compound has shown moderate antimicrobial activity against various pathogens. In vitro assays have revealed effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Data Summary and Case Studies

Activity Target IC50/MIC Values Study Reference
AnticancerTubulin polymerizationLow micromolar range
Anti-inflammatoryTNF-alpha inhibitionIC50 = 0.283 mM
AntimicrobialStaphylococcus aureusMIC = 3.12 - 12.5 µg/mL

Q & A

Basic Research Question

  • FT-IR/Raman : The C=O stretch at ~1700 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) are diagnostic. The absence of a broad O-H stretch (~2500 cm⁻¹) distinguishes it from carboxylic acid analogs .
  • ¹H NMR : The pyrrole NH proton appears as a singlet at δ 10.2–10.5 ppm, while the methyl ester group resonates at δ 3.8–3.9 ppm (s, 3H) .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in analogs with multiple substituents (e.g., fluorophenyl groups) .

What computational methods are effective for modeling the electronic properties of this compound?

Advanced Research Question

  • DFT (B3LYP/6-311++G(d,p)) : Accurately predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electron-deficient regions at the trifluoromethyl group .
  • Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., kinases) using the compound’s SMILES: COC(=O)C1=CNC(=C1)C(F)(F)F .
    Validation : Compare computed IR spectra with experimental data to refine force field parameters .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The trifluoromethyl group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the adjacent pyrrole carbon. This facilitates:

  • SNAr reactions at the 4-position under mild conditions (e.g., K₂CO₃, DMF, 50°C) .
  • Hydrolysis resistance : The ester group remains stable in aqueous media (pH 4–9) due to reduced electron density at the carbonyl .
    Contradiction Note : Some studies report unexpected side reactions (e.g., defluorination) under strongly basic conditions (pH >10) .

What structural analogs of this compound exhibit enhanced bioactivity, and why?

Advanced Research Question

AnalogBioactivity ImprovementRationale
5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid2× higher kinase inhibitionFree carboxylic acid enhances target binding
5-(2-Fluorophenyl) substituted derivativeImproved logP (2.1 vs. 1.8)Fluorophenyl increases lipophilicity
Mechanistic Insight : The trifluoromethyl group’s hydrophobicity and metabolic stability make it superior to chlorine or methyl analogs in in vivo studies .

How can crystallographic data resolve contradictions in reported molecular geometries?

Advanced Research Question

  • Single-crystal X-ray diffraction : Confirms the planar pyrrole ring (torsion angle <5°) and the orthogonal orientation of the trifluoromethyl group .
  • CIF Validation (checkCIF) : Identifies outliers in bond lengths (e.g., C-F = 1.33–1.35 Å) to flag synthetic impurities or polymorphism .
    Case Study : A 2024 study resolved a geometry contradiction (C=O bond length: 1.21 Å vs. 1.23 Å) by detecting a solvent (DMSO) inclusion in the lattice .

What are the challenges in optimizing HPLC purification for this compound?

Basic Research Question

  • Column Choice : Use C18 columns with trifluoroacetic acid (0.1% TFA) in the mobile phase to reduce tailing caused by the trifluoromethyl group .
  • Gradient Elution : 20–80% acetonitrile/water over 15 minutes achieves baseline separation (retention time: 8.2 min) .
    Advanced Tip : Employ LC-MS to detect trace impurities (<0.1%) from incomplete esterification .

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